molecular formula C10H6BrNO2S B11997260 5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione

5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione

Cat. No.: B11997260
M. Wt: 284.13 g/mol
InChI Key: ULWSONREDISANN-VMPITWQZSA-N
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Description

5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 3-bromo-benzaldehyde and thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating the activity of enzymes or receptors involved in inflammation or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
  • 5-(3-Bromo-benzylidene)-3-phenylamino-2-thioxo-thiazolidin-4-one
  • 5-(3-Bromo-benzylidene)-3-(3-methoxy-propyl)-2-thioxo-thiazolidin-4-one

Uniqueness

5-(3-Bromo-benzylidene)-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the thiazolidine ring can confer unique properties compared to other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6BrNO2S

Molecular Weight

284.13 g/mol

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+

InChI Key

ULWSONREDISANN-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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